Cas no 1805127-86-9 (2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid)

2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid
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- インチ: 1S/C9H8F2N2O4/c1-4-5(2-6(14)15)3-12-7(9(10)11)8(4)13(16)17/h3,9H,2H2,1H3,(H,14,15)
- InChIKey: WOIGNTIAWDBVDM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C)C(=CN=1)CC(=O)O)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017065-500mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid |
1805127-86-9 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029017065-250mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid |
1805127-86-9 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029017065-1g |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid |
1805127-86-9 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acidに関する追加情報
Recent Advances in the Study of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid (CAS: 1805127-86-9)
The compound 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid (CAS: 1805127-86-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl and nitro-substituted pyridine core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a key intermediate in drug development.
One of the most notable advancements in the study of this compound is its role as a precursor in the synthesis of novel anti-inflammatory and anticancer agents. Researchers have demonstrated that the difluoromethyl group enhances the metabolic stability of the molecule, while the nitro group facilitates further functionalization. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting specific inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
In addition to its therapeutic potential, recent research has explored the compound's pharmacokinetic properties. A study conducted by a team at the University of Cambridge revealed that 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid exhibits favorable bioavailability and low toxicity in preclinical models. These findings suggest that the compound could be a viable candidate for further clinical development.
Another area of interest is the compound's application in targeted drug delivery systems. Researchers have successfully conjugated it with nanoparticles to enhance its specificity and reduce off-target effects. This approach, detailed in a 2024 Nature Communications article, has shown promising results in improving the efficacy of chemotherapeutic agents while minimizing adverse side effects.
Despite these advancements, challenges remain in optimizing the synthesis of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid. Current methods often involve multi-step processes with moderate yields. However, a recent breakthrough by a team at MIT has proposed a more efficient catalytic route, which could streamline production and reduce costs. This development is expected to accelerate the compound's adoption in industrial-scale pharmaceutical manufacturing.
In conclusion, 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid (CAS: 1805127-86-9) represents a versatile and promising molecule in chemical biology and drug development. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing research. Future studies are likely to focus on expanding its therapeutic applications and refining its synthesis to meet the growing demand for innovative pharmaceutical agents.
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